Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-: is an aromatic compound that features a benzene ring substituted with a methoxy group at the 1-position and a sulfonyl group attached to a 4-methylphenyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives, where the benzene ring undergoes substitution with a sulfonyl group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by sulfonation and methoxylation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]- can undergo oxidation reactions, where the methoxy group or the methyl group on the phenyl ring is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to form derivatives with reduced sulfonyl groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles like bromine, chlorine, or nitronium ions in the presence of catalysts like aluminum chloride.
Major Products Formed:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include derivatives with reduced sulfonyl groups.
- Substitution products include various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]- is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of sulfonyl groups on biological activity. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the exploration of new pharmacophores .
Industry: In the industrial sector, Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy group can enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-methoxy-4-methyl-: This compound has a similar structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound features a bis-substitution with ethane linkage, providing different chemical properties and reactivity.
Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-: This compound has an isopropyl group instead of a sulfonyl group, leading to different biological and chemical properties.
Uniqueness: Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
73015-42-6 |
---|---|
Molekularformel |
C14H14O3S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
1-methoxy-2-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H14O3S/c1-11-7-9-12(10-8-11)18(15,16)14-6-4-3-5-13(14)17-2/h3-10H,1-2H3 |
InChI-Schlüssel |
DMQXOMMIWIPUMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.